Galidesivir - 249503-25-1

Galidesivir

Catalog Number: EVT-256472
CAS Number: 249503-25-1
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galidesivir, also known as Immucillin-A and BCX4430, is a novel antiviral agent that belongs to the class of nucleoside analogues. [, , , ] It is a broad-spectrum antiviral with demonstrated in vitro and in vivo efficacy against a range of RNA viruses. [, , , , ] These viruses include, but are not limited to, filoviruses (e.g., Ebola virus, Marburg virus), flaviviruses (e.g., Zika virus, yellow fever virus, dengue virus, tick-borne encephalitis virus), and coronaviruses (e.g., SARS-CoV, SARS-CoV-2). [, , , , , , , , , ]

Remdesivir

Compound Description: Remdesivir is a nucleotide analog [, , , , , ] initially developed for Ebola virus treatment [, , ]. It acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor [, , , , ], halting viral RNA synthesis.

Relevance: Like Galidesivir, Remdesivir inhibits viral RdRp [, , , , , ], but it demonstrates a stronger binding affinity for RdRp compared to Galidesivir in some studies [, ]. Both are considered potential therapeutic options for COVID-19 [, , , , ] and other viral infections. Remdesivir's structure contains a 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase, also found in an iminovir analog of Galidesivir [].

Favipiravir

Compound Description: Favipiravir, also known as T-705, is a pyrazine derivative with antiviral activity [, , , ]. It acts as a selective inhibitor of viral RdRp [, , , ], ultimately hindering viral replication.

Relevance: Both Galidesivir and Favipiravir are nucleoside analogs [, , , ] and RdRp inhibitors [, , , ]. While their precise binding interactions might differ, both target the same viral enzyme to halt RNA synthesis, making them relevant in developing potential antiviral therapies.

Ribavirin

Compound Description: Ribavirin is a guanosine analog with broad-spectrum antiviral activity [, , , , ]. It interferes with viral RNA synthesis, potentially acting as an RNA mutagen, inhibiting viral RNA polymerase, or depleting intracellular GTP pools.

Sofosbuvir

Compound Description: Sofosbuvir is a uridine nucleotide analog [, , , ] and a prodrug metabolized to its active form, which acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.

Relevance: Sofosbuvir, like Galidesivir, is a nucleotide analog [, , , ] that targets viral RdRp [, , , ]. Despite targeting different viruses, both compounds demonstrate the potential of nucleoside analogs as antiviral agents by inhibiting this essential enzyme for viral replication.

7-deaza-2′-C-methyladenosine

Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].

2′-C-methyladenosine

Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].

4′-azido-aracytidine

Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].

BCX4430

Iminovirs (specifically, the iminovir containing the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase)

Compound Description: Iminovirs are antiviral imino-C-nucleosides []. The specific iminovir containing the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase, which is also present in remdesivir, exhibited potent antiviral activity against influenza A and B viruses, as well as members of the Bunyavirales order [].

Relevance: These compounds are structurally related to Galidesivir []. The iminovir with the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase showed promising antiviral activity, suggesting potential for further development as antiviral agents [].

ProTide Prodrugs of Iminovir Monophosphates

Compound Description: ProTide prodrugs are a type of prodrug designed to enhance the delivery of nucleoside monophosphates into cells []. ProTide prodrugs of iminovir monophosphates were synthesized with the aim of improving the antiviral activity of the parent iminovir nucleosides [].

Relevance: These compounds are derived from iminovirs, which are structurally related to Galidesivir []. The synthesis and evaluation of ProTide prodrugs demonstrate efforts to improve the delivery and efficacy of iminovirs as antiviral agents [].

EIDD-1931 and EIDD-2801

Compound Description: EIDD-2801 is a prodrug of EIDD-1931, and both compounds are nucleoside analogs with antiviral activity []. EIDD-1931 has been shown to have potent activity against SARS-CoV-2 [].

Relevance: These compounds are nucleoside analogs, similar to Galidesivir, and target viral RNA synthesis []. EIDD-1931's potent activity against SARS-CoV-2 highlights the potential of this class of compounds for treating viral infections [].

3-Deazaneplanocin A

Compound Description: 3-Deazaneplanocin A is an adenosine analog with antiviral activity [, ]. It is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in methylation reactions that are essential for viral replication.

Relevance: Like Galidesivir, 3-Deazaneplanocin A is a nucleoside analog with broad-spectrum antiviral activity [, ]. Both compounds demonstrate the potential of targeting viral enzymes involved in nucleic acid metabolism for antiviral drug development.

Source and Classification

Galidesivir, also known by its developmental code BCX4430 and the synonym Immucillin A, is classified as a small molecule antiviral drug. It is an adenosine analogue developed by BioCryst Pharmaceuticals under a broad-spectrum antiviral research program funded by the National Institute of Allergy and Infectious Diseases. Initially aimed at treating hepatitis C, its development pivoted towards deadly filovirus infections such as Ebola and Marburg viruses, as well as other RNA viruses like Zika virus .

Synthesis Analysis

The synthesis of Galidesivir involves several complex steps. The initial reported synthesis utilized the addition of lithiated 7-bromo-pyrrolotriazine to an imine precursor, followed by a deprotection sequence to yield the final product . Key parameters in the synthesis include:

  • Reagents: Use of n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C) for the lithiation step.
  • Yield: The synthesis process reported yields ranging from 3% to 88%, depending on the specific steps and conditions employed. For instance, hydroxylamines were generated with yields of 52% and 12% in different reaction setups .
  • Protection Strategies: A bench-stable protecting group strategy was explored to enhance yield reliability during the synthesis process .
Molecular Structure Analysis

The molecular formula of Galidesivir is C11H15N5O3C_{11}H_{15}N_{5}O_{3}, with a molar mass of approximately 265.273 g/mol. The structure features a pyrrolo[2,1-f][1,2,4]triazine core that is characteristic of its class of nucleoside analogues. The compound's three-dimensional structure can be represented using various structural databases, which provide insights into its spatial configuration and potential interactions with biological targets .

Chemical Reactions Analysis

Galidesivir participates in several key chemical reactions that are critical to its function as an antiviral agent. The compound acts primarily as an inhibitor of viral RNA polymerase:

  • Binding Mechanism: Galidesivir mimics natural nucleotides and binds to the RNA polymerase at the site where nucleotides would typically engage. This binding alters the enzyme's structure and function.
  • Termination of RNA Synthesis: The interaction leads to premature termination of RNA strand elongation during viral replication processes .
Mechanism of Action

The mechanism of action for Galidesivir involves its role as a competitive inhibitor for viral RNA polymerase. By binding to this enzyme:

  1. Structural Change: The compound induces a structural change in the enzyme due to altered electrostatic interactions.
  2. Disruption of Viral Replication: This change inhibits the polymerase's ability to synthesize viral RNA effectively, leading to reduced viral replication rates and ultimately aiding in controlling infections caused by various RNA viruses .
Physical and Chemical Properties Analysis

Galidesivir exhibits several notable physical and chemical properties:

Applications

Galidesivir has been investigated for various scientific applications:

  • Antiviral Therapy: It has shown promise in treating infections caused by Ebola and Marburg viruses in animal models. Efficacy was noted even when administered post-infection .
  • Broad-Spectrum Activity: Its ability to inhibit multiple RNA viruses positions it as a candidate for addressing emerging infectious diseases such as Zika virus and potentially coronaviruses like SARS-CoV-2 .
  • Clinical Trials: Galidesivir has entered phase 1 clinical trials aimed at assessing its safety and efficacy in humans suffering from COVID-19 .

Properties

CAS Number

249503-25-1

Product Name

Galidesivir

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1

InChI Key

AMFDITJFBUXZQN-KUBHLMPHSA-N

SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O

Synonyms

2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
BCX-4430
BCX4430
Galidesivir
ImmA cpd
immucillin A
immucillin-A

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.